Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide
Overview
Description
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide is an organic compound widely used as a photoinitiator in various industrial applications. It is known for its efficiency in initiating polymerization reactions under ultraviolet (UV) light, making it a crucial component in the production of coatings, adhesives, and dental materials. The compound is characterized by its pale yellow to yellow powder form and has the chemical formula C26H27O3P.
Mechanism of Action
Target of Action
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide primarily targets the process of polymerization . It is used as a photoinitiator in the radical polymerization of dental resins .
Mode of Action
As a photoinitiator, this compound absorbs light and generates radicals that initiate the polymerization process . It enhances the polymerization rate and conversion compared to other initiators .
Biochemical Pathways
The compound is involved in the radical polymerization pathway . Upon light absorption, it generates radicals that initiate the polymerization of dental resins .
Pharmacokinetics
Its solubility in various solvents such as acetone, acetonitrile, toluene, and hexanediol diacrylate suggests that it may have good bioavailability in these environments.
Result of Action
The primary result of the action of this compound is the polymerization of dental resins . This leads to the formation of solid, durable materials used in dental restorations .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as light and the presence of other chemicals . For instance, it requires light to initiate the polymerization process . Additionally, its solubility in various solvents affects its distribution and action in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with phenylphosphine oxide. The process is carried out under controlled conditions to ensure high purity and yield. Here is a general synthetic route:
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Preparation of 2,4,6-trimethylbenzoyl chloride:
- React 2,4,6-trimethylbenzoic acid with thionyl chloride (SOCl2) under reflux conditions to form 2,4,6-trimethylbenzoyl chloride.
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Formation of this compound:
- In a nitrogen atmosphere, dissolve phenylphosphine oxide in an appropriate solvent such as toluene.
- Slowly add 2,4,6-trimethylbenzoyl chloride to the solution while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using automated reactors to control temperature and reaction time precisely.
- Employing continuous flow systems to enhance efficiency and yield.
- Implementing rigorous purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide primarily undergoes photoinitiated reactions. When exposed to UV light, it decomposes to generate free radicals, which then initiate polymerization of monomers.
Common Reagents and Conditions:
UV Light: Essential for initiating the decomposition of the compound.
Monomers: Such as acrylates and methacrylates, which polymerize upon radical initiation.
Solvents: Acetone, acetonitrile, and toluene are commonly used to dissolve the compound and monomers.
Major Products:
Polymers: The primary products formed are polymers, which are used in coatings, adhesives, and other materials requiring UV curing.
Scientific Research Applications
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide has a wide range of applications in scientific research and industry:
Chemistry:
- Used as a photoinitiator in the synthesis of polymers and copolymers.
- Facilitates the study of photopolymerization kinetics and mechanisms.
Biology and Medicine:
- Employed in the development of dental materials, such as composite resins and adhesives, due to its efficient curing properties.
- Used in the fabrication of biomedical devices and drug delivery systems.
Industry:
- Integral in the production of UV-curable coatings and inks.
- Applied in the manufacturing of electronic components and optical fibers.
Comparison with Similar Compounds
Benzoin Methyl Ether: Another photoinitiator used in polymerization but less efficient in deep curing.
Camphorquinone: Commonly used in dental materials but requires a co-initiator for effective polymerization.
Benzophenone: Effective photoinitiator but may cause yellowing in the final product.
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide stands out due to its superior performance in various applications, particularly in the field of UV-curable materials.
Properties
IUPAC Name |
[phenyl-(2,4,6-trimethylbenzoyl)phosphoryl]-(2,4,6-trimethylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27O3P/c1-16-12-18(3)23(19(4)13-16)25(27)30(29,22-10-8-7-9-11-22)26(28)24-20(5)14-17(2)15-21(24)6/h7-15H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCYFKSBFREPBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044597 | |
Record name | (Phenylphosphoryl)bis[(2,4,6-trimethylphenyl)methanone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA; Pellets or Large Crystals | |
Record name | Methanone, 1,1'-(phenylphosphinylidene)bis[1-(2,4,6-trimethylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
162881-26-7 | |
Record name | Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162881-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis-trimethylbenzoyl phenylphosphine oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162881267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanone, 1,1'-(phenylphosphinylidene)bis[1-(2,4,6-trimethylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Phenylphosphoryl)bis[(2,4,6-trimethylphenyl)methanone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.189 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methanone, 1,1'-(phenylphosphinylidene)bis[1-(2,4,6-trimethylphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.327 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS-TRIMETHYLBENZOYL PHENYLPHOSPHINE OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JOV61FMS35 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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